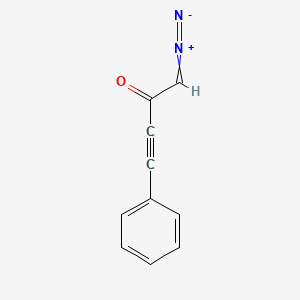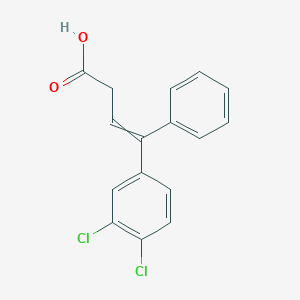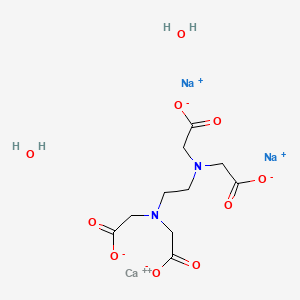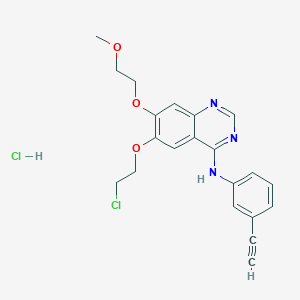
Letaxaban-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Letaxaban-d5, also known as TAK-442-d5, is a deuterated derivative of Letaxaban, a potent and selective inhibitor of coagulation factor Xa. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Letaxaban. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Letaxaban-d5 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonylation.
Introduction of deuterium atoms: Deuterium atoms are introduced through hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of deuterated reagents: Deuterated reagents are used to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Letaxaban-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Letaxaban-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Letaxaban in biological systems.
Pharmacodynamic Studies: Helps in understanding the mechanism of action and the effects of Letaxaban on coagulation pathways.
Drug Development: Used in the development of new anticoagulant drugs by providing insights into the structure-activity relationship of factor Xa inhibitors.
Biological Research: Employed in studies related to blood coagulation, thrombosis, and related cardiovascular diseases
Mechanism of Action
Letaxaban-d5 exerts its effects by inhibiting coagulation factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is crucial in preventing and treating thromboembolic disorders .
Comparison with Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.
Apixaban: A selective inhibitor of factor Xa with similar anticoagulant properties.
Edoxaban: An oral anticoagulant that inhibits factor Xa.
Darexaban: A factor Xa inhibitor with similar pharmacological properties.
Comparison: Letaxaban-d5 is unique due to its deuterated structure, which allows for detailed pharmacokinetic and pharmacodynamic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
CAS No. |
1346617-07-9 |
|---|---|
Molecular Formula |
C₂₂H₂₁D₅ClN₃O₅S |
Molecular Weight |
485.01 |
Synonyms |
1-[1-[(2S)-3-[(6-chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(piperidinyl-d5)]tetrahydro-2(1H)-pyrimidinone; TAK 442-d5; 1-[(2S)-3-[(6-Chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)piperidin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


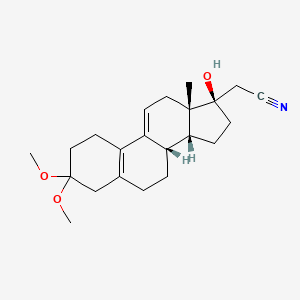
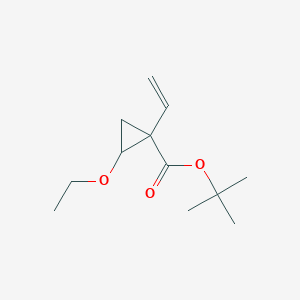

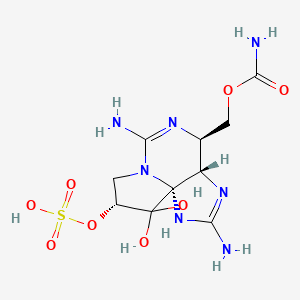
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)

